molecular formula C15H16N2O3S B5533510 2-[(4-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide

2-[(4-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide

Cat. No.: B5533510
M. Wt: 304.4 g/mol
InChI Key: NTWXCFYTXNRXLO-UHFFFAOYSA-N
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Description

2-[(4-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is an organic compound belonging to the class of thiophene derivatives This compound features a thiophene ring substituted with a methoxybenzoyl group and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide typically involves the following steps:

    Formation of the Thiophene Core: The thiophene ring can be synthesized through a variety of methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Dimethyl Groups: The 4,5-positions on the thiophene ring can be methylated using methyl iodide in the presence of a strong base like sodium hydride.

    Attachment of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via an acylation reaction using 4-methoxybenzoyl chloride and a suitable base such as pyridine.

    Formation of the Amide Linkage: The final step involves the formation of the amide bond by reacting the intermediate with an appropriate amine under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the amide linkage to form the corresponding amine. Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the 2- and 5-positions. Reagents like bromine or chlorinating agents can be used for halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, chlorine, sulfuric acid for sulfonation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophenes, sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[(4-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its amide linkage and aromatic groups. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The methoxybenzoyl group is known to enhance the bioavailability and efficacy of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system and electron-donating methoxy group.

Mechanism of Action

The mechanism of action of 2-[(4-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxybenzoyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide: Lacks the dimethyl groups, which may affect its chemical reactivity and biological activity.

    2-[(4-methoxybenzoyl)amino]-4,5-dimethylthiophene: Lacks the carboxamide group, which may reduce its potential for hydrogen bonding and alter its solubility.

    4,5-dimethyl-2-thiophenecarboxamide: Lacks the methoxybenzoyl group, which may significantly change its electronic properties and reactivity.

Uniqueness

2-[(4-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is unique due to the combination of its functional groups, which confer specific electronic properties and reactivity. The presence of both the methoxybenzoyl and dimethyl groups enhances its potential for diverse applications in various fields, making it a versatile compound for scientific research and industrial use.

Properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-8-9(2)21-15(12(8)13(16)18)17-14(19)10-4-6-11(20-3)7-5-10/h4-7H,1-3H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWXCFYTXNRXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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